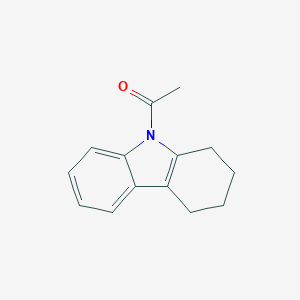

9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole

Descripción general

Descripción

9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole is an organic compound belonging to the class of carbazoles. Carbazoles are known for their three-ring system containing a pyrrole ring fused on either side to a benzene ring.

Métodos De Preparación

The synthesis of 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the condensation of substituted phenylhydrazines with cyclohexanone, following the Fischer method . The reaction conditions often include refluxing the reaction mixture on a water bath for a specified duration, followed by crystallization to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Análisis De Reacciones Químicas

9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate . The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with selenium dioxide can yield 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one .

Aplicaciones Científicas De Investigación

CRTH2 Receptor Antagonism

One of the most significant applications of 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole is its role as a CRTH2 receptor antagonist . This receptor is involved in various allergic and inflammatory responses. The compound has been shown to be effective in treating several conditions related to chronic and acute allergic immune disorders, including:

- Allergic asthma

- Chronic obstructive pulmonary disease (COPD)

- Dermatitis

- Inflammatory bowel disease

- Rheumatoid arthritis

Research indicates that it can prevent or treat these conditions by inhibiting the action of prostaglandins, which are mediators of inflammation and allergic responses .

Anti-Prion Activity

Recent studies have highlighted the potential of this compound derivatives in combating prion diseases. These compounds have demonstrated efficacy in cellular models of transmissible spongiform encephalopathies (TSEs). The structural characteristics that contribute to their activity include the presence of specific functional groups that enhance binding to molecular targets involved in prion propagation .

Antiviral Properties

Carbazole derivatives, including this compound, have been investigated for their antiviral activities. They have shown promise against various viruses such as:

- HIV

- Hepatitis C virus (HCV)

- Herpes Simplex Virus (HSV)

These compounds are being explored for their ability to inhibit viral replication and modulate immune responses .

Synthesis and Derivatives

The synthesis of this compound typically involves condensation reactions that yield various derivatives with enhanced biological activity. The ability to modify this compound allows researchers to explore a wide range of pharmacological properties and optimize efficacy against specific diseases .

Mecanismo De Acción

The mechanism of action of 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with molecular targets such as the CREB-binding protein . This interaction can modulate various cellular pathways, leading to its observed biological effects. The specific pathways and molecular targets involved may vary depending on the derivative and the biological context.

Comparación Con Compuestos Similares

Similar compounds to 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole include other carbazole derivatives such as 1,2,3,4-tetrahydro-9H-carbazole and 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one These compounds share a similar core structure but differ in their substituents, which can influence their chemical reactivity and biological activity

Actividad Biológica

9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole is an organic compound belonging to the carbazole family, characterized by its unique three-ring structure that includes a pyrrole ring fused to two benzene rings. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurobiology.

- Chemical Formula : C14H15NO

- IUPAC Name : 1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone

- Molecular Weight : 227.258 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it acts as a coactivator for the CREB-binding protein (CREBBP), enhancing transcriptional activity towards cAMP-responsive genes. This interaction is crucial for various cellular processes including gene expression regulation and neuronal signaling .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has been studied as a precursor for synthesizing other carbazole derivatives with enhanced anticancer activity. For instance, derivatives synthesized from this compound have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo models .

Anti-Prion Activity

A study demonstrated that derivatives of this compound exhibit anti-prion activity. The most effective derivatives displayed up to eight times the potency of the lead compound GJP14 against transmissible spongiform encephalopathies (TSEs). The structural requirements for this activity include specific substitutions on the tricyclic aromatic ring .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It was found to enhance neuronal survival in models of neurodegeneration by modulating signaling pathways involved in cell survival and apoptosis .

Case Studies and Research Findings

Propiedades

IUPAC Name |

1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2,4,6,8H,3,5,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKAGIJKYRVETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(CCCC2)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298159 | |

| Record name | 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13815-69-5 | |

| Record name | NSC121197 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.